molecular formula C22H20N4O3S B3503190 methyl 2-{1-(1,3-benzothiazol-2-yl)-4-[(Z)-1-(benzylamino)ethylidene]-5-oxo-1,5-dihydro-4H-pyrazol-3-yl}acetate

methyl 2-{1-(1,3-benzothiazol-2-yl)-4-[(Z)-1-(benzylamino)ethylidene]-5-oxo-1,5-dihydro-4H-pyrazol-3-yl}acetate

Cat. No.: B3503190
M. Wt: 420.5 g/mol
InChI Key: KTAHWCCVXJPHLX-UHFFFAOYSA-N
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Description

Methyl 2-{1-(1,3-benzothiazol-2-yl)-4-[(Z)-1-(benzylamino)ethylidene]-5-oxo-1,5-dihydro-4H-pyrazol-3-yl}acetate is a complex organic compound that features a benzothiazole ring, a pyrazolone core, and a benzylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{1-(1,3-benzothiazol-2-yl)-4-[(Z)-1-(benzylamino)ethylidene]-5-oxo-1,5-dihydro-4H-pyrazol-3-yl}acetate typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Synthesis of the Pyrazolone Core: The pyrazolone ring can be synthesized by the condensation of an appropriate hydrazine derivative with an α,β-unsaturated carbonyl compound.

    Coupling of Benzothiazole and Pyrazolone: The benzothiazole and pyrazolone intermediates are then coupled under basic conditions to form the desired compound.

    Introduction of the Benzylamino Group: The benzylamino group is introduced through a nucleophilic substitution reaction.

    Esterification: Finally, the esterification of the carboxylic acid group with methanol yields the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylamino group.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrazolone ring.

    Substitution: Nucleophilic substitution reactions can occur at the benzylamino group or the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Products may include oxidized derivatives of the benzylamino group.

    Reduction: Reduced forms of the pyrazolone ring.

    Substitution: Substituted derivatives at the benzylamino or ester groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.

    Material Science:

Biology and Medicine

    Pharmacology: Investigated for its potential as an anti-inflammatory or anticancer agent.

    Biochemical Research: Used as a probe to study enzyme interactions or receptor binding.

Industry

    Agriculture: Potential use as a pesticide or herbicide.

    Pharmaceuticals: Development of new drugs or therapeutic agents.

Mechanism of Action

The mechanism of action of methyl 2-{1-(1,3-benzothiazol-2-yl)-4-[(Z)-1-(benzylamino)ethylidene]-5-oxo-1,5-dihydro-4H-pyrazol-3-yl}acetate involves its interaction with specific molecular targets such as enzymes or receptors. The benzothiazole and pyrazolone rings may interact with active sites, while the benzylamino group can form hydrogen bonds or hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-{1-(1,3-benzothiazol-2-yl)-4-[(Z)-1-(amino)ethylidene]-5-oxo-1,5-dihydro-4H-pyrazol-3-yl}acetate
  • Methyl 2-{1-(1,3-benzothiazol-2-yl)-4-[(Z)-1-(methylamino)ethylidene]-5-oxo-1,5-dihydro-4H-pyrazol-3-yl}acetate

Uniqueness

The presence of the benzylamino group in methyl 2-{1-(1,3-benzothiazol-2-yl)-4-[(Z)-1-(benzylamino)ethylidene]-5-oxo-1,5-dihydro-4H-pyrazol-3-yl}acetate distinguishes it from similar compounds. This group can enhance its binding affinity to biological targets and improve its pharmacokinetic properties.

Properties

IUPAC Name

methyl 2-[2-(1,3-benzothiazol-2-yl)-4-(N-benzyl-C-methylcarbonimidoyl)-3-oxo-1H-pyrazol-5-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3S/c1-14(23-13-15-8-4-3-5-9-15)20-17(12-19(27)29-2)25-26(21(20)28)22-24-16-10-6-7-11-18(16)30-22/h3-11,25H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTAHWCCVXJPHLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NCC1=CC=CC=C1)C2=C(NN(C2=O)C3=NC4=CC=CC=C4S3)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 2-{1-(1,3-benzothiazol-2-yl)-4-[(Z)-1-(benzylamino)ethylidene]-5-oxo-1,5-dihydro-4H-pyrazol-3-yl}acetate
Reactant of Route 2
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methyl 2-{1-(1,3-benzothiazol-2-yl)-4-[(Z)-1-(benzylamino)ethylidene]-5-oxo-1,5-dihydro-4H-pyrazol-3-yl}acetate
Reactant of Route 3
Reactant of Route 3
methyl 2-{1-(1,3-benzothiazol-2-yl)-4-[(Z)-1-(benzylamino)ethylidene]-5-oxo-1,5-dihydro-4H-pyrazol-3-yl}acetate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
methyl 2-{1-(1,3-benzothiazol-2-yl)-4-[(Z)-1-(benzylamino)ethylidene]-5-oxo-1,5-dihydro-4H-pyrazol-3-yl}acetate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
methyl 2-{1-(1,3-benzothiazol-2-yl)-4-[(Z)-1-(benzylamino)ethylidene]-5-oxo-1,5-dihydro-4H-pyrazol-3-yl}acetate
Reactant of Route 6
methyl 2-{1-(1,3-benzothiazol-2-yl)-4-[(Z)-1-(benzylamino)ethylidene]-5-oxo-1,5-dihydro-4H-pyrazol-3-yl}acetate

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